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Compound of Interest

Compound Name: Capmatinib dihydrochloride

Cat. No.: B3026971 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Capmatinib, an orally bioavailable and selective MET inhibitor, has emerged as a critical

therapeutic agent in the treatment of metastatic non-small cell lung cancer (NSCLC) harboring

MET exon 14 skipping mutations. Its chemical synthesis is a multi-step process involving the

strategic construction of quinoline and biaryl fragments, followed by their convergent coupling

and final modifications to yield the dihydrochloride salt. This guide provides a detailed overview

of the synthetic pathway, including experimental protocols, quantitative data, and a mechanistic

understanding of the drug's interaction with its biological target.

Overall Synthetic Strategy
The synthesis of capmatinib dihydrochloride can be conceptually divided into three main

stages:

Preparation of the Quinoline Fragment: Synthesis of a functionalized quinoline core.

Preparation of the Biaryl Fragment: Construction of the substituted biaryl moiety.

Final Assembly and Salt Formation: Convergent coupling of the two fragments, followed by

amidation and conversion to the dihydrochloride salt.
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The following sections provide a detailed breakdown of each stage, including reaction

schemes, experimental procedures, and characterization data where available.

Stage 1: Preparation of the Quinoline Fragment
The key quinoline intermediate, a hemiaminal, is synthesized from 6-bromoquinoline through a

sequence of reactions.

Step 1.1: Suzuki Cross-Coupling to Introduce the
Propionaldehyde Acetal Moiety
The synthesis begins with a Suzuki cross-coupling reaction to attach a protected

propionaldehyde group to the 6-position of the quinoline ring.

Reaction Scheme:

6-(3,3-Diethoxypropyl)quinoline --(Aqueous Acid)--> 3-(Quinolin-6-yl)propanal

3-(Quinolin-6-yl)propanal + N-Chlorosuccinimide (NCS) --(Proline catalyst)--> Hemiaminal

Intermediate

1,2,4-Triazin-3-amine + N-Bromosuccinimide (NBS) --(DMF)--> 6-bromo-1,2,4-triazin-3-amine

4-Bromo-2-fluorobenzonitrile --(1. n-BuLi or i-PrMgCl)--> Aryllithium/Grignard --(2. Trimethyl

borate)--> Arylboronic acid --(3. Pinacol)--> 2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-

2-yl)benzonitrile

6-bromo-1,2,4-triazin-3-amine + 2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-

yl)benzonitrile --(Pd catalyst, base)--> 2-Fluoro-4-(3-amino-1,2,4-triazin-6-yl)benzonitrile

Quinoline Hemiaminal + 2-Fluoro-4-(3-amino-1,2,4-triazin-6-yl)benzonitrile --(Ethylene glycol,

heat)--> 2-Fluoro-4-(7-((quinolin-6-yl)methyl)imidazo[1,2-b][1,2,4]triazin-2-yl)benzonitrile

2-Fluoro-4-(7-((quinolin-6-yl)methyl)imidazo[1,2-b][1,2,4]triazin-2-yl)benzonitrile --(Aqueous

Acid, heat)--> 2-Fluoro-4-(7-((quinolin-6-yl)methyl)imidazo[1,2-b][1,2,4]triazin-2-yl)benzoic acid

2-Fluoro-4-(7-((quinolin-6-yl)methyl)imidazo[1,2-b][1,2,4]triazin-2-yl)benzoic acid +

Methylamine --(Coupling agent)--> Capmatinib
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Capmatinib + HCl --(Methanol/Isopropanol)--> Capmatinib Dihydrochloride Monohydrate

To cite this document: BenchChem. [An In-depth Technical Guide to the Synthesis of
Capmatinib Dihydrochloride]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3026971#capmatinib-dihydrochloride-synthesis-
pathway]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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